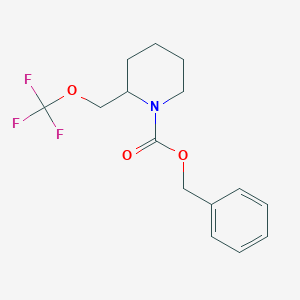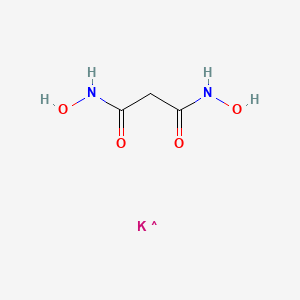
Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) is a chemical compound with the molecular formula C3H6N2O4K. It is known for its unique properties and applications in various scientific fields. This compound is often used in research and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) typically involves the reaction of propanediamide with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C3H6N2O2} + \text{KOH} \rightarrow \text{C3H6N2O4K} ]
Industrial Production Methods
In industrial settings, the production of Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) involves large-scale synthesis using high-purity reactants and optimized reaction conditions. The process includes steps such as mixing, heating, and purification to obtain the final product with high yield and purity.
化学反应分析
Types of Reactions
Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different amide derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amine derivatives.
科学研究应用
Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and studies involving enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用机制
The mechanism of action of Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Similar Compounds
- Propanediamide, N1,N3-dimethyl-
- Propanediamide, N1,N3-dihydroxy-, sodium salt (1:1)
- Propanediamide, N1,N3-dihydroxy-, lithium salt (1:1)
Uniqueness
Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) is unique due to its specific potassium ion, which imparts distinct properties such as solubility and reactivity compared to its sodium and lithium counterparts. This uniqueness makes it particularly valuable in certain applications where potassium ions are preferred.
属性
分子式 |
C3H6KN2O4 |
|---|---|
分子量 |
173.19 g/mol |
InChI |
InChI=1S/C3H6N2O4.K/c6-2(4-8)1-3(7)5-9;/h8-9H,1H2,(H,4,6)(H,5,7); |
InChI 键 |
IPWAAMZIDYKOHQ-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)NO)C(=O)NO.[K] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


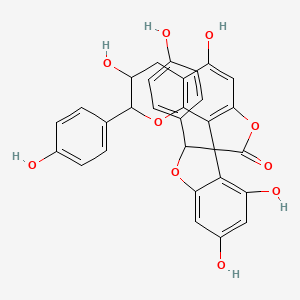
![1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]-(9CI)](/img/structure/B12326350.png)
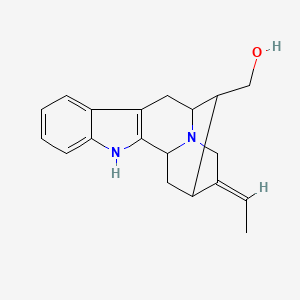
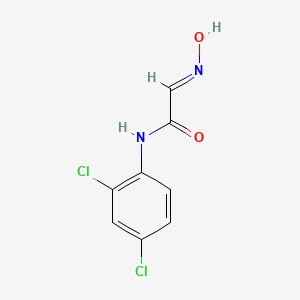
![2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12326363.png)

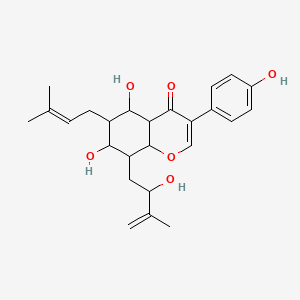
![Uridine, 2'-amino-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B12326390.png)


![6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12326396.png)
![2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S)-](/img/structure/B12326402.png)
![Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1-->3)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)-](/img/structure/B12326410.png)
